molecular formula C9H12ClN3 B15247705 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride

Katalognummer: B15247705
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: PEWAWVUFMPHLHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is a heterocyclic compound with a unique structure that combines a pyrrole and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired heterocyclic structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride
  • 2-(1H-Pyrrolo[3,4-c]pyridin-3-yl)ethanamine hydrochloride
  • 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride

Uniqueness

2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H12ClN3

Molekulargewicht

197.66 g/mol

IUPAC-Name

2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c10-3-1-7-5-12-9-2-4-11-6-8(7)9;/h2,4-6,12H,1,3,10H2;1H

InChI-Schlüssel

PEWAWVUFMPHLHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1NC=C2CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.